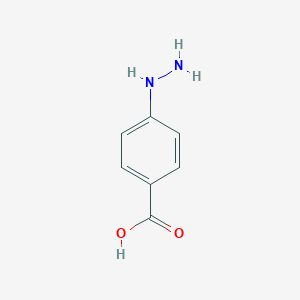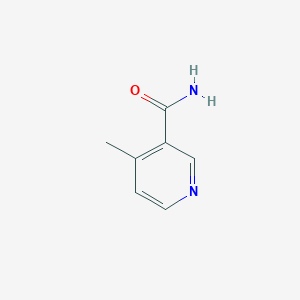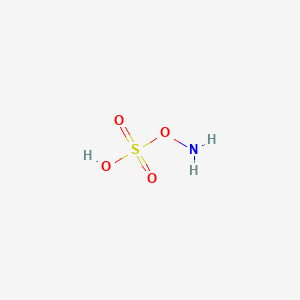
Isopropylcyclopentane
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentane rings, such as those found in isopropylcyclopentane, often involves carbocyclic annulations and stereocontrolled intramolecular free-radical cyclization. These methods have been demonstrated as powerful tools for carbon-carbon bond formation, crucial for constructing the cyclopentane core. For example, hex-5-enyl radical cyclization is well-known for synthesizing cyclopentane rings, leading to the production of various isoprostanes and their derivatives through controlled cyclization outcomes (Durand et al., 2004).
Molecular Structure Analysis
The molecular structure of isopropylcyclopentane derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These studies have revealed detailed aspects of the compound's geometry, bond lengths, and angles, providing insights into its three-dimensional conformation. For example, structural studies of organoboron compounds have shown the intricacies of cyclopentane-based molecular frameworks, highlighting the versatility and complexity of these structures (Kliegel et al., 1983).
Chemical Reactions and Properties
Isopropylcyclopentane can undergo various chemical reactions, reflecting its reactivity and functionalization potential. Reactions such as isomerization polymerization have been explored, resulting in polymers with unique stereochemistry and liquid-crystalline properties (Okada et al., 2009). Additionally, the synthesis of cyclopentanones from isopropenylcyclobutanols demonstrates the compound's versatility in ring expansion reactions, leading to a variety of sesquiterpenes (Bernard et al., 2005).
Physical Properties Analysis
The physical properties of isopropylcyclopentane and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and determine its applicability in various chemical processes and industrial applications.
Chemical Properties Analysis
The chemical properties of isopropylcyclopentane, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are fundamental for its use in synthetic chemistry and material science. Studies have shown that cyclopentane derivatives can exhibit properties similar to carboxylic acids, demonstrating their potential as novel isosteres in drug design and synthesis (Ballatore et al., 2011).
Aplicaciones Científicas De Investigación
Oceanic Phosphorus Cycle : Isopropylcyclopentane is used in researching the oceanic phosphorus cycle and its relationship to climate and tectonics (Paytan & McLaughlin, 2007).
Synthesis of Iso-, Neuro-, and Phytoprostanes : This compound is instrumental in the total synthesis of a complex family of compounds known as iso-, neuro-, and phytoprostanes, which are produced in vivo from the peroxidation of polyunsaturated fatty acids (Durand et al., 2004).
Lipid Peroxidation Studies : Isoprostanes, which can be derived from isopropylcyclopentane, are extremely accurate measures of lipid peroxidation in animals and humans, illuminating the role of oxidant injury in human diseases, especially lung diseases (Morrow & Roberts, 2002).
Cyclohexane Isomerization : Isopentane, related to isopropylcyclopentane, promotes cyclohexane isomerization to methylcyclopentane by acting as a hydride transfer agent, facilitating the slow step of hydride transfer from cyclohexane to isopropyl cation (Shimizu et al., 1999).
Preparation of Isoprostanes and Neuroprostanes : Isopropylcyclopentane is used in preparing isoprostanes and neuroprostanes through an intramolecular cross-coupling reaction (Quan & Cha, 2002).
Hydrogenolysis Studies : It has been studied in the context of hydrogenolysis on platinized charcoal, showing how shielding of the bonds of the five-membered ring by side chains leads to an increase in activation energies (Kazanskii et al., 1966).
Safety and Hazards
Propiedades
IUPAC Name |
propan-2-ylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSBRLGQVHJIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192029 | |
| Record name | Isopropylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylcyclopentane | |
CAS RN |
3875-51-2 | |
| Record name | Isopropylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYLCYCLOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropylcyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD62XB9AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of isopropylcyclopentane?
A: Isopropylcyclopentane is an alicyclic hydrocarbon characterized by a cyclopentane ring with an isopropyl substituent. Its molecular formula is C8H16, and its molecular weight is 112.21 g/mol. [, ] While the provided abstracts do not offer detailed spectroscopic data, characteristic infrared absorption bands for isopropylcyclopentane and similar cycloalkanes have been reported. []
Q2: Has isopropylcyclopentane been investigated in the context of isomerization reactions?
A: While the provided abstract does not provide specific details, a study mentions the isomerization of isopropylcyclopentane in the presence of aluminum chloride. [] This suggests that the compound can undergo structural rearrangements under specific reaction conditions, likely involving carbocation intermediates.
Q3: Are there any studies on the catalytic transformations of isopropylcyclopentane?
A: Research indicates that isopropylcyclopentane, along with its stereoisomers 1,2-dimethylcyclopentanes, have been subjected to hydrogenolysis on a platinized charcoal catalyst. [] This study likely explores the kinetics and mechanisms associated with the cleavage of carbon-carbon bonds in the presence of hydrogen and a catalyst.
Q4: Has isopropylcyclopentane been identified in any photochemical reaction pathways?
A: Interestingly, isopropylcyclopentane has been identified as a product in the ultraviolet irradiation of L-menthone. [] This suggests that the compound can be generated through complex photochemical rearrangements and fragmentations of other cyclic ketones.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)








![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)